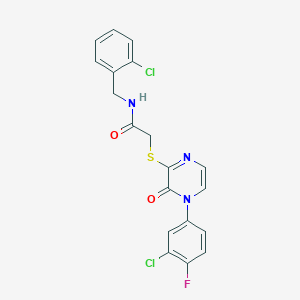

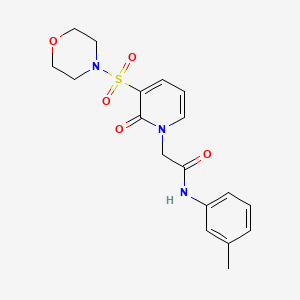

2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

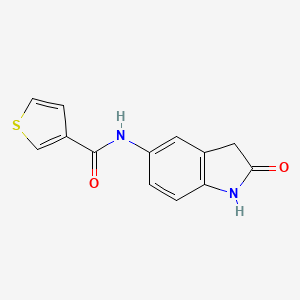

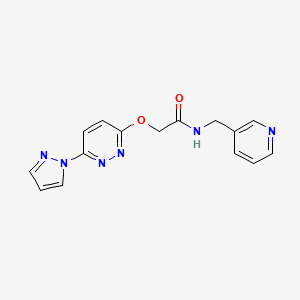

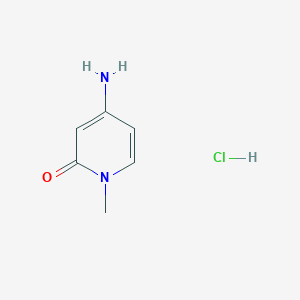

The compound “2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a pyridinone ring, and a tolyl group . The tolyl group is a functional group related to toluene and is commonly found in diverse chemical compounds .

Synthesis Analysis

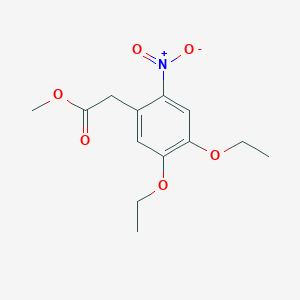

The synthesis of such compounds often involves the use of catalysts. For example, morpholine has been used as a catalyst in the synthesis of thiazolidinediones derivatives . The tolyl group can be introduced into compounds through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectral data such as IR, 1H NMR, and 13C NMR . The tolyl group has the general formula CH3C6H4−R .Chemical Reactions Analysis

The tolyl group in the compound can participate in various chemical reactions. For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The compound might also undergo reactions typical for amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The tolyl group is considered nonpolar and hydrophobic . Amides can be hydrolyzed under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antidiabetic Drug Development

This compound is structurally related to thiazolidinediones (TZDs), which are a class of drugs used to treat type 2 diabetes. Research has shown that TZDs derivatives can be synthesized using morpholine as a catalyst, and these derivatives have shown promise in docking studies with the peroxisome proliferator-activated receptor-γ (PPARγ), which is a target for antidiabetic drugs .

Organic Synthesis: Catalyst in Chemical Reactions

Morpholine, a component of the compound, is used as a catalyst in the synthesis of various organic molecules. For example, it has been utilized in the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2,4-diones, which are important in medicinal chemistry due to their wide spectrum of biological and pharmacological activities .

Material Science: Optoelectronic Devices

The compound’s related molecule, m-MTDATA, which contains the m-tolyl group, is widely used in optoelectronic devices due to its good electron-donor characteristics. The electronic structure of such molecules is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and solar cells .

Biochemistry: Biological Buffering Agent

Morpholine-based buffers, such as MOPS (3-(N-Morpholino)propanesulfonic acid), are widely used in biochemical and biological studies. They are suitable for a pH range of 6.5 – 7.9 and are often used in cell lysis and extraction, protein assays, gel electrophoresis, and as a cell culture media component .

Chemical Engineering: High Throughput Mechanochemistry

Mechanochemistry involves chemical reactions that proceed by mechanical force rather than thermal energy. The compound’s structural components can be used in mechanochemical processes for the parallel synthesis of derivatives, which is beneficial for high throughput screening in drug discovery .

Analytical Chemistry: NMR Spectroscopy

The compound’s diverse functional groups, such as the morpholino sulfonyl and the acetamide moiety, make it suitable for analysis by NMR spectroscopy. This allows for the detailed study of molecular structures and dynamics, which is essential in the development of new materials and drugs .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-14-4-2-5-15(12-14)19-17(22)13-20-7-3-6-16(18(20)23)27(24,25)21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZKBGZDYZZWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)

![2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2794226.png)

![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)